molecular formula C10H15N3 B15245161 2-(Piperidin-4-ylmethyl)pyrazine

2-(Piperidin-4-ylmethyl)pyrazine

Cat. No.: B15245161
M. Wt: 177.25 g/mol
InChI Key: OTIHIUWKQIUWLB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method involves the nucleophilic substitution of a halogenated pyrazine with a piperidine derivative under basic conditions. For example, the reaction of 2-chloropyrazine with 4-piperidinemethanol in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This can involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyrazine ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(Piperidin-4-ylmethyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)pyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Piperidin-4-ylmethyl)pyrazine include other pyrazine derivatives and piperidine-containing compounds. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the pyrazine and piperidine moieties, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)pyrazine

InChI

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)7-10-8-12-5-6-13-10/h5-6,8-9,11H,1-4,7H2

InChI Key

OTIHIUWKQIUWLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC=CN=C2

Origin of Product

United States

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